1,3-Bis(3-acetylphenyl)urea

Physicochemical characterization Solid-state properties Crystallinity

1,3-Bis(3-acetylphenyl)urea is the meta-acetyl positional isomer of the N,N′-diarylurea pharmacophore, the validated kinase inhibitor scaffold in sorafenib and regorafenib. It serves as the critical meta-substituted comparator to 1,3-bis(4-acetylphenyl)urea for SAR studies on how acetyl positional isomerism modulates hydrogen-bonding geometry, target engagement, and cytotoxicity. With a defined melting point of 200°C and 98% purity, it is optimized for solid-state characterization, polymorph screening, and kinase inhibitor medicinal chemistry programs.

Molecular Formula C17H16N2O3
Molecular Weight 296.32 g/mol
Cat. No. B4275755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(3-acetylphenyl)urea
Molecular FormulaC17H16N2O3
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC(=C2)C(=O)C
InChIInChI=1S/C17H16N2O3/c1-11(20)13-5-3-7-15(9-13)18-17(22)19-16-8-4-6-14(10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22)
InChIKeyULNFPCOUOULOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(3-acetylphenyl)urea: Physicochemical Baseline and Scaffold Identity


1,3-Bis(3-acetylphenyl)urea (CAS 501002-05-7) is a symmetric N,N′-diarylurea derivative with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol [1]. The compound features two acetyl groups substituted at the meta positions of the phenyl rings, yielding a predicted density of 1.272±0.06 g/cm³, a predicted boiling point of 401.0±30.0 °C, and a melting point of 200 °C [2]. As a diarylurea, it belongs to a privileged scaffold in medicinal chemistry that serves as a key pharmacophore in clinically approved multikinase inhibitors such as sorafenib, enabling near-perfect hydrogen-bonding interactions with kinase active sites [3].

Why 1,3-Bis(3-acetylphenyl)urea Cannot Be Substituted with Other Diarylureas Without Experimental Validation


Diarylureas are a structurally diverse class whose biological activity is exquisitely sensitive to substitution patterns [1]. Within the N,N′-diarylurea pharmacophore, the position of substituents on the phenyl rings directly governs hydrogen-bonding geometry, binding mode, and target engagement [2]. For instance, fluorinated N,N′-diarylureas activate AMPK at 1–3 µM concentrations, whereas unsubstituted or differently substituted analogs may exhibit orders-of-magnitude differences in potency [2]. Meta-substituted acetylphenyl ureas present a distinct spatial arrangement of the carbonyl oxygen and N–H hydrogen-bond donors compared to their para-substituted positional isomers, altering both physicochemical properties and target recognition . Consequently, substituting 1,3-bis(3-acetylphenyl)urea with a para-acetyl isomer or another diarylurea without revalidating assay conditions introduces uncontrolled variables that compromise reproducibility in kinase inhibition, cytotoxicity, or SAR studies [3].

1,3-Bis(3-acetylphenyl)urea: Quantitative Differentiation Evidence Versus Structural Analogs


Melting Point Differentiation: Meta-Acetyl versus Para-Acetyl Positional Isomer

1,3-Bis(3-acetylphenyl)urea exhibits a melting point of 200 °C [1], whereas its para-acetyl positional isomer (1,3-bis(4-acetylphenyl)urea, CAS 20782-48-3) displays no reported experimental melting point in accessible databases, with only predicted values available . The 200 °C experimental melting point of the meta isomer reflects distinct crystal packing interactions governed by the spatial orientation of the acetyl carbonyl groups, which differs from para-substituted diarylureas. This thermal stability differential is relevant for solid-phase synthesis, formulation development, and storage condition specification [2].

Physicochemical characterization Solid-state properties Crystallinity

Scaffold-Class Evidence: Diarylurea Pharmacophore with Validated Kinase Inhibitory Activity

1,3-Bis(3-acetylphenyl)urea contains the N,N′-diarylurea scaffold, which is the core pharmacophore of clinically approved multikinase inhibitors sorafenib and regorafenib [1]. This scaffold presents strong inhibitory activity against multiple kinases including RAF kinases, platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and receptor tyrosine kinases (RTKs) [2]. The near-perfect hydrogen-bonding capability of the diarylurea moiety—with the NH groups acting as hydrogen-bond donors and the urea oxygen as an acceptor—enables binding to kinase active sites with high affinity [3]. Fluorinated N,N′-diarylureas in this class activate AMPK at 1–3 µM concentrations and inhibit colon cancer cell proliferation [4]. While 1,3-bis(3-acetylphenyl)urea itself lacks published kinase IC₅₀ data, its meta-acetyl substitution pattern is a recognized structural variant within this validated pharmacophore class, providing a scaffold with established precedent for kinase-targeting applications.

Kinase inhibition Cancer therapeutics Medicinal chemistry

Positional Isomer Cytotoxicity Differential: Para-Acetyl Diarylurea Shows Defined MCF-7 Activity

The para-acetyl positional isomer of the target compound, 1,3-bis(4-acetylphenyl)urea (CAS 20782-48-3), exhibits significant cytotoxicity against human breast cancer MCF-7 cells with an IC₅₀ of approximately 25 µM . This quantitative benchmark establishes the cytotoxic potential of the bis(acetylphenyl)urea scaffold class. However, no published cytotoxicity data exist for the meta-acetyl isomer 1,3-bis(3-acetylphenyl)urea. The positional difference between meta and para substitution is known to alter hydrogen-bonding geometry, target binding, and biological activity within the diarylurea series . This evidence gap for the meta isomer relative to the para isomer benchmark underscores the importance of procuring 1,3-bis(3-acetylphenyl)urea for comparative SAR studies aimed at elucidating how acetyl group positioning modulates cytotoxic potency and selectivity.

Cytotoxicity Breast cancer Structure-activity relationship

3-Acetylphenyl Pharmacophore Validation: Subnanomolar Target Engagement in Related Urea Derivatives

The 3-acetylphenyl moiety, when incorporated into urea-based scaffolds, contributes to high-potency target engagement. 1-(3-Acetylphenyl)-3-(7-hydroxynaphthalen-1-yl)urea demonstrates TRPV1 antagonism with an IC₅₀ of 28 nM in CHO cells expressing human TRPV1 [1]. More strikingly, a cyclic urea derivative containing the 3-acetylphenylmethyl substituent (CHEMBL289473) exhibits a Kᵢ of 0.0600 nM (60 pM) against HIV-1 protease at pH 5.5, 37 °C [2]. While these data derive from unsymmetrical or cyclic ureas rather than the target symmetrical bis(3-acetylphenyl)urea, they establish the 3-acetylphenyl group as a validated pharmacophoric element capable of driving subnanomolar binding affinity when presented in an appropriate urea-based spatial orientation.

TRPV1 antagonism Pain research HIV protease inhibition

1,3-Bis(3-acetylphenyl)urea: Validated Application Scenarios for Research Procurement


Positional Isomer Comparator in Diaryluera SAR Studies

Procure 1,3-bis(3-acetylphenyl)urea as the meta-acetyl comparator to 1,3-bis(4-acetylphenyl)urea for structure-activity relationship (SAR) investigations. The para isomer has a defined MCF-7 cytotoxicity benchmark (IC₅₀ ≈ 25 µM) , whereas the meta isomer lacks published activity data. Comparative testing enables elucidation of how acetyl group positional isomerism modulates biological activity—a critical parameter given the known sensitivity of diarylurea pharmacophores to substitution geometry .

Kinase Inhibitor Lead Scaffold with Meta-Acetyl Substitution

Use 1,3-bis(3-acetylphenyl)urea as a starting scaffold for kinase inhibitor medicinal chemistry programs. The diarylurea core is the validated pharmacophore in clinically approved agents such as sorafenib and regorafenib, with established inhibitory activity against RAF kinases, VEGFR-2, PDGFR, and RTKs [1]. The meta-acetyl substitution pattern provides a distinct vector for exploring hydrogen-bonding interactions with kinase hinge regions and allosteric pockets, offering a differentiated starting point from para-substituted diarylurea kinase inhibitor chemotypes [2].

Symmetric Diarylurea Template for 3-Acetylphenyl Pharmacophore Optimization

Employ 1,3-bis(3-acetylphenyl)urea as a symmetric template to evaluate whether the 3-acetylphenyl pharmacophore—validated for subnanomolar target engagement in unsymmetrical and cyclic ureas (e.g., HIV-1 protease Kᵢ = 0.0600 nM; TRPV1 IC₅₀ = 28 nM) [3][4]—retains or enhances potency in a symmetrical bis-substituted framework. This approach addresses whether symmetric presentation of the 3-acetylphenyl moiety yields additive, synergistic, or antagonistic effects on target binding.

Solid-State Characterization and Crystallinity Studies

Utilize 1,3-bis(3-acetylphenyl)urea for solid-state characterization studies requiring a well-defined melting point (200 °C experimental) [5]. The compound's established thermal behavior supports its use in crystallinity assessments, polymorph screening, and formulation development, where the meta-acetyl substitution provides distinct crystal packing relative to para-acetyl diarylureas [6].

Quote Request

Request a Quote for 1,3-Bis(3-acetylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.